1-(benzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine 1-(benzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine
Brand Name: Vulcanchem
CAS No.: 1021209-67-5
VCID: VC11959659
InChI: InChI=1S/C20H21N3O3S/c1-15-6-5-7-17(14-15)19-21-20(26-22-19)16-10-12-23(13-11-16)27(24,25)18-8-3-2-4-9-18/h2-9,14,16H,10-13H2,1H3
SMILES: CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Molecular Formula: C20H21N3O3S
Molecular Weight: 383.5 g/mol

1-(benzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine

CAS No.: 1021209-67-5

Cat. No.: VC11959659

Molecular Formula: C20H21N3O3S

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

1-(benzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine - 1021209-67-5

Specification

CAS No. 1021209-67-5
Molecular Formula C20H21N3O3S
Molecular Weight 383.5 g/mol
IUPAC Name 5-[1-(benzenesulfonyl)piperidin-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C20H21N3O3S/c1-15-6-5-7-17(14-15)19-21-20(26-22-19)16-10-12-23(13-11-16)27(24,25)18-8-3-2-4-9-18/h2-9,14,16H,10-13H2,1H3
Standard InChI Key UCSSIDFKXZMOAS-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Canonical SMILES CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s IUPAC name, 5-[1-(benzenesulfonyl)piperidin-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole, reflects its three primary components:

  • Piperidine ring: A six-membered saturated heterocycle with one nitrogen atom.

  • 1,2,4-Oxadiazole: A five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom.

  • Benzenesulfonyl group: A sulfonyl substituent attached to a benzene ring.

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC20H21N3O3S\text{C}_{20}\text{H}_{21}\text{N}_{3}\text{O}_{3}\text{S}
Molecular Weight383.5 g/mol
CAS Number1021209-67-5
SMILES NotationCC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4

The SMILES string highlights the connectivity of the 3-methylphenyl group at position 3 of the oxadiazole ring and the benzenesulfonyl moiety at the piperidine nitrogen.

Spectroscopic Characterization

While direct spectral data for this compound is limited, analogous 1,3,4-oxadiazole derivatives exhibit distinctive IR absorptions:

  • 1635–1640 cm⁻¹: Stretching vibrations of the C=N bond in the oxadiazole ring.

  • 1320–1330 cm⁻¹: Asymmetric stretching of the sulfonyl (-SO₂) group .
    ¹H-NMR spectra of similar compounds show proton resonances for the piperidine ring between δ 3.0–4.0 ppm and aromatic protons from the 3-methylphenyl group at δ 7.2–8.0 ppm .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 1-(benzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine likely follows a multi-step protocol analogous to related oxadiazole-piperidine derivatives :

  • Oxadiazole Formation:

    • Cyclization of a carboxylic acid derivative (e.g., 3-methylphenyl acetic acid) with a hydrazide precursor under dehydrating conditions (e.g., POCl₃ or PCl₅).

    • Example reaction:

      R-COOH+NH2NH2R-C(=O)-NH-NH2DehydrationOxadiazole\text{R-COOH} + \text{NH}_2\text{NH}_2 \rightarrow \text{R-C(=O)-NH-NH}_2 \xrightarrow{\text{Dehydration}} \text{Oxadiazole}
  • Piperidine Functionalization:

    • Introduction of the benzenesulfonyl group via nucleophilic substitution at the piperidine nitrogen using benzenesulfonyl chloride in the presence of a base (e.g., triethylamine).

  • Coupling Reactions:

    • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the oxadiazole moiety to the piperidine ring .

Reaction Dynamics

The compound’s reactivity is influenced by its functional groups:

  • Oxadiazole Ring: Susceptible to reduction (e.g., with LiAlH₄) or nucleophilic attack at the electron-deficient C=N bonds.

  • Sulfonyl Group: Participates in electrophilic substitution reactions on the benzene ring.

  • Piperidine Nitrogen: May undergo alkylation or acylation under basic conditions .

Biological Activities and Mechanisms

Hypothesized Targets

While direct pharmacological data for this compound is scarce, structurally related 1,3,4-oxadiazole-sulfonamide hybrids demonstrate:

  • Antibacterial Activity: Inhibition of bacterial DNA gyrase or dihydrofolate reductase .

  • Kinase Inhibition: Blockade of PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3), a key enzyme in glycolysis.

  • Anticancer Potential: Induction of apoptosis via mitochondrial pathways in cell line studies .

Structure-Activity Relationships (SAR)

  • The 3-methylphenyl group enhances lipophilicity, potentially improving membrane permeability.

  • The sulfonyl group contributes to hydrogen bonding with enzymatic active sites, as seen in sulfonamide antibiotics .

Comparative Analysis with Analogous Compounds

CompoundStructural DifferencesBiological ActivitySource
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidineThiophene sulfonyl vs. benzenesulfonylNot reported
1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidineMethylpiperidine and thioether linkageAntibacterial (MIC: 8–32 μg/mL)

The absence of a thioether linkage in 1-(benzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine may reduce metabolic instability compared to its sulfur-containing analogs .

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